Synthesis Yield Differential: 2-Butyl-4-chloro-5-formylimidazole vs. 2-Substituted 4-Chloro-5-Formylimidazole Class
The manganese dioxide-mediated oxidation of 2-n-butyl-4-chloro-5-hydroxymethylimidazole to 2-butyl-4-chloro-5-formylimidazole proceeds with 86% isolated yield [1]. This compares favorably to the broader class of 2-substituted 5-formylimidazole syntheses via the hydroxymethylimidazole oxidation route, where yields below 40% are commonly reported due to overoxidation of the intermediate [2]. The 86% yield was achieved at preparative scale (12.81 g isolated product) with a melting point of 97-98°C, confirming product identity and purity [1].
| Evidence Dimension | Synthesis yield from hydroxymethylimidazole precursor |
|---|---|
| Target Compound Data | 86% isolated yield (12.81 g scale) |
| Comparator Or Baseline | 2-Substituted 5-formylimidazole class: <40% yield via hydroxymethylimidazole oxidation route |
| Quantified Difference | ≥46 percentage point yield advantage |
| Conditions | Activated MnO₂, CH₂Cl₂, reflux 24 h with water separator; precursor: 2-n-butyl-4-chloro-5-hydroxymethylimidazole |
Why This Matters
Higher synthetic yield directly reduces cost of goods in industrial manufacturing and minimizes waste generation per unit of product, a primary procurement consideration for large-scale pharmaceutical intermediate sourcing.
- [1] ChemicalBook. 2-Butyl-4-chloro-5-formylimidazole Synthesis. CAS 83857-96-9. Reference to US5728842 (1998). View Source
- [2] US Patent Application Publication No. 2008/0200690 A1. Preparation of 2-Substituted 4-Chloro-5-Formylimidazole and 5-Formylimidazole. Filed April 7, 2006. View Source
